molecular formula C13H18Cl2N2O B104820 3-(2,5-Dichlorophenyl)-1,1-dipropylurea CAS No. 15442-00-9

3-(2,5-Dichlorophenyl)-1,1-dipropylurea

Cat. No.: B104820
CAS No.: 15442-00-9
M. Wt: 289.2 g/mol
InChI Key: OFZIUSORLNJTNB-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-1,1-dipropylurea is an organic compound characterized by the presence of a urea group attached to a 2,5-dichlorophenyl ring and two propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-1,1-dipropylurea typically involves the reaction of 2,5-dichloroaniline with dipropylcarbamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the urea linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-1,1-dipropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dichlorophenyl)propanoic acid: Shares the 2,5-dichlorophenyl ring but has a different functional group.

    2,5-Dichlorophenylurea: Similar structure but lacks the propyl groups.

Uniqueness

3-(2,5-Dichlorophenyl)-1,1-dipropylurea is unique due to the presence of both the 2,5-dichlorophenyl ring and the dipropylurea moiety. This combination of structural features imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-1,1-dipropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c1-3-7-17(8-4-2)13(18)16-12-9-10(14)5-6-11(12)15/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZIUSORLNJTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337167
Record name 3-(2,5-dichlorophenyl)-1,1-dipropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15442-00-9
Record name 3-(2,5-dichlorophenyl)-1,1-dipropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-DICHLOROPHENYL)-1,1-DIPROPYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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